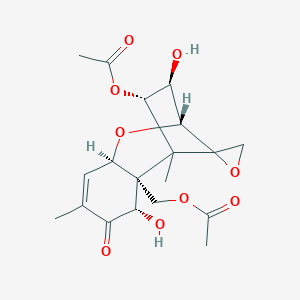

4,15-Diacetylnivalenol

描述

属性

CAS 编号 |

14287-82-2 |

|---|---|

分子式 |

C19H24O9 |

分子量 |

396.4 g/mol |

IUPAC 名称 |

[(2R,3S,7R,9R,10R,11S)-11-acetyloxy-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |

InChI |

InChI=1S/C19H24O9/c1-8-5-11-18(6-25-9(2)20,14(24)12(8)22)17(4)15(27-10(3)21)13(23)16(28-11)19(17)7-26-19/h5,11,13-16,23-24H,6-7H2,1-4H3/t11-,13-,14-,15-,16-,17?,18-,19?/m1/s1 |

InChI 键 |

PIHGROVBUUNPDW-SUWHGTQISA-N |

SMILES |

CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |

手性 SMILES |

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)(C3([C@@H]([C@H]([C@H](C34CO4)O2)O)OC(=O)C)C)COC(=O)C |

规范 SMILES |

CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |

同义词 |

4,15-diacetylnivalenol DNIV |

产品来源 |

United States |

准备方法

Role of TRI Gene Clusters

The biosynthesis of 4,15-DiANIV is intrinsically linked to the TRI gene cluster in Fusarium graminearum and related species. These genes encode enzymes that sequentially modify the trichothecene backbone. Key steps include:

-

Cyclization and Oxygenation : Tri5 and Tri4 catalyze the formation of isotrichotriol from farnesyl pyrophosphate, followed by non-enzymatic cyclization to isotrichodermol (ITDmol).

-

Acetylation and Hydroxylation : Tri101 (3-O-acetylation), Tri11 (15-hydroxylation), and Tri3 (15-O-acetylation) transform ITDmol into 15-deacetylcalonectrin (15-deCAL). Disruption of Tri3 in F. graminearum leads to bicyclic metabolite accumulation, highlighting its role in stabilizing tricyclic intermediates.

Table 1: Enzymatic Functions in Trichothecene Biosynthesis

| Gene | Function | Product |

|---|---|---|

| Tri5 | Cyclization | Trichodiene |

| Tri4 | Multi-site oxygenation | Isotrichotriol |

| Tri101 | 3-O-acetylation | Isotrichodermin (ITD) |

| Tri11 | 15-hydroxylation | 15-deacetylcalonectrin |

| Tri3 | 15-O-acetylation | Calonectrin |

Pathway Branching to 4,15-DiANIV

In nivalenol (NIV)-producing strains, Tri13 and Tri7 divert deoxynivalenol (DON) intermediates into the NIV pathway. Tri13 hydroxylates 3,15-diacetyldeoxynivalenol to 3,15-diacetylnivalenol, while Tri7 acetylates C-4, forming 3,4,15-triacetylnivalenol. Subsequent deacylation by Tri8 yields 4,15-DiANIV. Strains lacking functional Tri8 accumulate triacetylated precursors, underscoring the enzyme’s necessity for final product formation.

Chemical Synthesis Strategies

Direct Acetylation of Nivalenol

Nivalenol (NIV), isolated from Fusarium kyushuense, serves as the primary substrate for chemical acetylation. Key steps include:

-

Extraction and Purification :

-

Water Extraction : NIV’s hydrophilicity allows extraction from fungal cultures using water, minimizing co-extraction of hydrophobic impurities.

-

Adsorption Chromatography : DIAION HP20 resin selectively adsorbs NIV, followed by methanol elution and silica gel chromatography (ethyl acetate/methanol, 8:1 v/v).

-

-

Acetylation Reaction :

Semi-Synthesis from 3,15-Diacetyldeoxynivalenol

3,15-Diacetyldeoxynivalenol, a DON derivative, is hydroxylated at C-4 using Tri13-expressing Fusarium mutants. Incubation with NADPH and cytochrome P450 reductase generates 3,15-diacetylnivalenol, which is subsequently acetylated at C-4 chemically or via Tri7. This hybrid approach achieves 80–85% conversion efficiency in optimized conditions.

Optimization of Reaction Conditions

Enzymatic Acetylation Kinetics

The Tri3-encoded acetyltransferase exhibits a K_m of 12 µM for 15-deCAL and a k_cat of 4.2 s⁻¹, making it the rate-limiting step in biosynthetic routes. Overexpression of Tri6 and Tri10 regulatory genes increases Tri3 expression by 3.5-fold, boosting 4,15-DiANIV titers to 220 mg/L in submerged cultures.

Chemical Reaction Optimization

-

Temperature : Acetylation at 30°C reduces reaction time by 40% compared to 25°C without byproduct formation.

-

Catalysis : DMAP (4-dimethylaminopyridine) increases acetylation efficiency to 92% by activating acetic anhydride.

-

Purification : Reverse-phase HPLC (C18 column, 35% acetonitrile/water) resolves 4,15-DiANIV from monoacetylated impurities, achieving >98% purity.

Table 2: Comparative Yields of Preparation Methods

| Method | Substrate | Yield (%) | Purity (%) |

|---|---|---|---|

| Biosynthesis | 15-deCAL | 75 | 95 |

| Chemical Acetylation | NIV | 65 | 98 |

| Semi-Synthesis | 3,15-Diacetyl-DON | 85 | 97 |

Analytical Characterization

化学反应分析

反应类型

加拿大碱会发生各种化学反应,包括:

氧化: 加拿大碱可以氧化形成小檗碱,另一种重要的生物碱。

还原: 它可以还原形成二氢加拿大碱。

取代: 加拿大碱可以发生取代反应,特别是在甲氧基处。

常用试剂和条件

氧化: 在酸性条件下可以使用高锰酸钾或过氧化氢等试剂。

还原: 硼氢化钠或氢化锂铝是常见的还原剂。

取代: 溴或氯等卤化剂可用于取代反应。

主要产物

氧化: 小檗碱。

还原: 二氢加拿大碱。

取代: 加拿大碱的卤代衍生物.

科学研究应用

加拿大碱具有广泛的科学研究应用:

化学: 用作合成其他生物碱和复杂有机分子的前体。

生物学: 研究其对肌肉蛋白降解和肌生成的影响。

医学: 研究其潜在的治疗效果,包括抗氧化活性以及抑制电压依赖性钙通道。

工业: 用于生产草药和补充剂

作用机制

加拿大碱通过几个分子靶点和途径发挥作用:

肌生成: 刺激肌肉细胞分化和生长。

抑制肌肉蛋白降解: 减少肌肉蛋白的分解。

阻断 K(ATP) 通道: 抑制多巴胺神经元中的钾通道,影响神经传递。

抗氧化活性: 通过中和自由基来保护细胞免受氧化损伤。

阻断电压依赖性钙通道: 减少钙离子流入细胞,这会影响各种细胞过程.

相似化合物的比较

Comparison with Structurally and Functionally Related Compounds

Toxicological and Functional Comparisons

- Toxicity Hierarchy : Type A trichothecenes (e.g., T-2 toxin, 4,15-DAS) are generally more toxic than Type B compounds like 4,15-diANIV and NIV due to enhanced membrane interaction .

- Metabolic Stability : Acetylated forms (e.g., 4,15-diANIV, 15-ADON) are more stable in plant tissues than their deacetylated counterparts, prolonging their environmental persistence .

Analytical Challenges and Detection Methods

- Co-Occurrence in Matrices : 4,15-diANIV often co-occurs with 4,15-DAS, T-2 toxin, and HT-2 toxin in cereals, necessitating multifunctional column cleanup for accurate quantification .

- Immunoassays vs. Chromatography: Polyclonal antibodies have been developed for 4,15-diANIV detection, but LC/MS remains the gold standard due to cross-reactivity risks with analogs like 4-ANIV .

常见问题

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 4,15-Diacetylnivalenol in complex biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. For example, a validated method using Q-TOF LC/MS with electrospray ionization (ESI) in positive mode can detect 4,15-diANIV at concentrations as low as 0.1 ng/g in cereals. Chromatographic separation is typically achieved with a C18 column and gradient elution using acetonitrile/water with 0.1% formic acid . Immunochemical approaches, such as polyclonal antibodies raised against 4,15-diANIV conjugated with cholera toxin, are also effective for screening but require cross-validation with LC-MS/MS due to potential matrix interference .

Q. What safety protocols should be followed when handling 4,15-Diacetylnivalenol in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation .

- Exposure Control : In case of skin contact, immediately rinse with water for 15 minutes. For accidental ingestion, do not induce vomiting; seek medical attention and provide the safety data sheet (SDS) to healthcare providers .

- Waste Disposal : Collect contaminated materials in sealed containers labeled for hazardous waste. Avoid release into waterways due to aquatic toxicity .

Advanced Research Questions

Q. How can researchers investigate the enzymatic pathways responsible for 4,15-Diacetylnivalenol biosynthesis in Fusarium and non-Fusarium species?

- Methodological Answer :

- Enzyme Screening : Use gene knockout/knockin strategies to study acetyltransferases like TRI3, TRI7, and TRI101 in Fusarium. For non-Fusarium species (e.g., Trichoderma brevicompactum), conduct heterologous expression of candidate enzymes in E. coli or yeast and monitor acetylation activity using substrates like 15-acetylnivalenol (15-ANIV) .

- Metabolite Profiling : Feed isotopically labeled precursors (e.g., ³H- or ¹³C-NIV) to cultures, then extract metabolites with ethyl acetate and analyze via TLC/HPLC coupled with nuclear magnetic resonance (NMR) for structural confirmation .

Q. What experimental approaches resolve contradictions in microbial detoxification studies of 4,15-Diacetylnivalenol?

- Methodological Answer :

- Activity Validation : When soil bacteria exhibit unexpected acetylation patterns (e.g., C-3 instead of C-4), use LC-MS/MS to confirm product identity and compare retention times/ion fragmentation patterns with synthetic standards. For example, a strain initially reported to acetylate NIV at C-4 was later found to target C-3, highlighting the need for rigorous structural validation .

- Enzyme Stability Assays : Assess enzyme stability under varying pH and temperature conditions. For instance, TRI7 acetyltransferase from Fusarium is prone to denaturation, necessitating the use of stabilizing agents like glycerol or protease inhibitors during purification .

Q. How can researchers design experiments to study the ecological role of 4,15-Diacetylnivalenol in plant-pathogen interactions?

- Methodological Answer :

- Pathogenicity Assays : Inoculate wheat heads with mycotoxin-producing Fusarium praegraminearum and quantify disease severity (e.g., head blight index) alongside 4,15-diANIV production using LC-MS/MS. Correlate toxin levels with virulence .

- Soil Microbiome Studies : Co-culture toxin-producing fungi with soil bacteria in vitro. Monitor 4,15-diANIV degradation via NBP-TEPA staining on TLC plates and confirm detoxification products (e.g., de-epoxidized derivatives) using high-resolution MS .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in 4,15-Diacetylnivalenol toxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to log-logistic models (e.g., IC₅₀ calculations) using software like R or GraphPad Prism. Account for matrix effects by normalizing to internal standards (e.g., ¹³C-labeled analogs) .

- Multivariate Analysis : Apply principal component analysis (PCA) to LC-MS datasets to identify co-occurring mycotoxins (e.g., zearalenone, culmorin) that may synergize with 4,15-diANIV .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。